molecular formula C21H28O3 B13886828 17-ethynyl-10,17-dihydroxy-7,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

17-ethynyl-10,17-dihydroxy-7,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

Cat. No.: B13886828
M. Wt: 328.4 g/mol
InChI Key: YMNJMUUOXMIQOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17-ethynyl-10,17-dihydroxy-7,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one: is a complex organic compound with significant importance in various scientific fields. This compound is a type of steroid, characterized by its unique cyclopenta[a]phenanthrene structure, which is a common backbone in many biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17-ethynyl-10,17-dihydroxy-7,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one involves multiple steps, starting from simpler steroid precursors. The key steps include hydroxylation, ethynylation, and methylation reactions. These reactions typically require specific catalysts and controlled conditions to ensure the correct stereochemistry and functional group placement .

Industrial Production Methods: Industrial production of this compound often involves large-scale organic synthesis techniques. These methods are optimized for yield and purity, using advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions .

Mechanism of Action

The mechanism of action of 17-ethynyl-10,17-dihydroxy-7,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one involves its interaction with specific molecular targets, such as steroid receptors. The compound binds to these receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in gene expression, protein synthesis, and cellular metabolism .

Comparison with Similar Compounds

Uniqueness: What sets 17-ethynyl-10,17-dihydroxy-7,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one apart is its specific ethynyl and hydroxyl functional groups, which confer unique chemical reactivity and biological activity. These functional groups enable the compound to participate in a wider range of chemical reactions and interact with biological targets in distinct ways .

Properties

Molecular Formula

C21H28O3

Molecular Weight

328.4 g/mol

IUPAC Name

17-ethynyl-10,17-dihydroxy-7,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H28O3/c1-4-20(23)9-7-16-18-13(2)11-14-12-15(22)5-10-21(14,24)17(18)6-8-19(16,20)3/h1,12-13,16-18,23-24H,5-11H2,2-3H3

InChI Key

YMNJMUUOXMIQOT-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC(=O)CCC2(C3C1C4CCC(C4(CC3)C)(C#C)O)O

Origin of Product

United States

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